3,6-Anhydro-L-galactose

Description

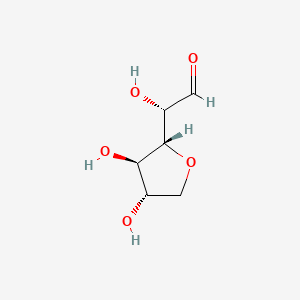

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28251-55-0 | |

| Record name | 3,6-Anhydrogalactose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-ANHYDROGALACTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Anhydro-L-galactose: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,6-Anhydro-L-galactose (L-AHG), a unique monosaccharide derived from red macroalgae. It details the historical discovery and structural elucidation of L-AHG, its chemical and physical properties, and its significant biological activities. This document offers comprehensive experimental protocols for the chemo-enzymatic production and purification of L-AHG from agarose (B213101). Furthermore, it explores the molecular mechanisms underlying its therapeutic potential, including the inhibition of the JAK-STAT signaling pathway and the stimulation of hyaluronic acid synthesis. The catabolic pathway of L-AHG in marine bacteria is also described. This guide is intended to be a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and cosmetic science.

Introduction

This compound (L-AHG) is a naturally occurring monosaccharide and a primary constituent of agarose, a major polysaccharide found in the cell walls of red macroalgae (Rhodophyta).[1][2] Unlike more common sugars, L-AHG possesses a unique anhydro bridge between its third and sixth carbon atoms, a feature that contributes to its distinct chemical properties and significant biological activities.[3] Initially discovered as a structural component of agar (B569324), L-AHG has emerged as a molecule of interest for the pharmaceutical and cosmetic industries due to its potential as an immunosuppressant, anti-inflammatory agent, skin-whitening ingredient, and promoter of skin hydration.[1][4][5] This guide provides a comprehensive technical overview of L-AHG, from its historical discovery to its current applications and future prospects.

Discovery and History

The journey to understanding this compound is intertwined with the study of agar, a gelatinous substance derived from red seaweed.

-

1938: The presence of an anhydro sugar in agar was first reported by Hands and Peat.[6]

-

Early Research: Initial investigations into the structure of agarose, the primary component of agar, revealed it to be a polymer of alternating D-galactose and an L-galactose derivative.[7] The exact nature of this L-galactose derivative remained a subject of study.

-

Structural Elucidation: Through chemical degradation and analysis, the structure of this unique monosaccharide was identified as this compound.[6] This discovery was a significant step in understanding the gelling properties of agar.

-

Early Quantification: Early methods for quantifying 3,6-anhydrogalactose in seaweed polysaccharides relied on colorimetric assays, such as the resorcinol (B1680541) method developed by Yaphe and Arsenault in 1965.[8][9] These methods, while foundational, were often hampered by the acid-labile nature of L-AHG, which could lead to its degradation and inaccurate measurements.[9]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of L-AHG is crucial for its extraction, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C6H10O5 | [10] |

| Molecular Weight | 162.14 g/mol | [10] |

| CAS Number | 28251-55-0 | [10] |

| Appearance | White powder | [11] |

| Melting Point | 207-208 °C (for the related disaccharide) | [12] |

| Boiling Point | 379.1°C at 760 mmHg (for the D-isomer) | [13] |

| Density | 1.556 g/cm³ (for the D-isomer) | [13] |

| Solubility | Soluble in DMSO and water | [12] |

| Chemical Stability | Unstable in acidic conditions and at temperatures above 50°C | [14][15] |

Natural Occurrence

This compound is a key structural component of agarose, which, along with agaropectin, constitutes agar. Agarose is a linear polysaccharide made up of repeating agarobiose units, a disaccharide of D-galactose and this compound.[16] The concentration of L-AHG varies among different species of red algae.

| Red Algae Species | Molar Ratio of 3,6-Anhydrogalactose to Galactose | Reference |

| Porphyra haitanensis | 1.0:1.4-1.6 | [16] |

| Gracilaria chouae | 1.0:1.4-1.6 | [16] |

| Gracilaria blodgettii | 1.0:1.4-1.6 | [16] |

| Gracilaria lemaneiformis | 1:3.0 | [8] |

| Eucheuma galetinae | 1:3.1 | [8] |

| Gelidium amansii | Not specified | [16] |

Experimental Protocols

The production of high-purity L-AHG is essential for research and commercial applications. A chemo-enzymatic approach is commonly employed.

Chemo-Enzymatic Production of this compound from Agarose

This process involves an initial acid hydrolysis to produce agarooligosaccharides, followed by a two-step enzymatic hydrolysis to yield L-AHG and D-galactose.

This step breaks down the large agarose polymer into smaller, more manageable agarooligosaccharides.

-

Materials:

-

Agarose

-

Weak acid (e.g., acetic acid, formic acid, oxalic acid)[17]

-

Reaction vessel with temperature and stirring control

-

Ethanol (B145695) (for precipitation)

-

Centrifuge

-

-

Procedure:

-

Prepare a suspension of agarose in a weak acid solution (0.5% to 60% w/v).[17]

-

Heat the mixture to a temperature between 40°C and 150°C with constant stirring (100-200 rpm) for 30 minutes to 6 hours.[17]

-

Cool the reaction mixture and precipitate the agarooligosaccharides by adding ethanol.[11]

-

Collect the precipitate by centrifugation and wash with ethanol to remove residual acid.[11]

-

Dry the resulting agarooligosaccharide powder.

-

This two-step enzymatic process first produces the disaccharide neoagarobiose, which is then hydrolyzed to L-AHG and D-galactose.

-

Materials:

-

Procedure:

-

Dissolve the dried agarooligosaccharides in the buffer solution to a final concentration of approximately 5% (w/v).[11]

-

Add the exo-type agarose-degrading enzyme to the solution.

-

Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for up to 3 days.[11]

-

Add the neoagarobiose hydrolase to the reaction mixture.

-

Continue the incubation under the same conditions for 30 minutes to 7 days.[17]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]

-

Purification is typically achieved through a combination of adsorption and gel-permeation chromatography.

-

Materials:

-

Reaction mixture containing L-AHG and D-galactose

-

Adsorption chromatography column (e.g., silica (B1680970) gel)[17]

-

Gel-permeation chromatography column (e.g., Sephadex G-10 or Biogel P2)[4][17]

-

Elution solvents (e.g., chloroform, methanol, water mixtures for silica gel; water for gel permeation)[17]

-

Fraction collector

-

Lyophilizer

-

-

Procedure:

-

Centrifuge the final reaction mixture to remove any insoluble material.

-

Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.[17]

-

Elute the sugars and collect the fractions.

-

Pool the fractions containing the monosaccharides and concentrate them.

-

Further purify L-AHG from D-galactose using a gel-permeation chromatography column.[4]

-

Collect the fractions containing pure L-AHG.

-

Lyophilize the purified fractions to obtain L-AHG as a white powder.[11] A purity of ≥98% can be achieved with this method.[4]

-

Biological Significance and Signaling Pathways

L-AHG has demonstrated a range of biological activities, making it a promising candidate for therapeutic and cosmetic applications.

Immunosuppressive Effects via JAK-STAT Pathway Inhibition

L-AHG has been shown to suppress the proliferation of T and B lymphocytes, key cells of the adaptive immune system.[4] This effect is mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4]

-

Mechanism of Action: L-AHG inhibits the activating phosphorylation of Janus kinase 1 (JAK1).[4] This, in turn, affects the downstream signaling of signal transducer and activator of transcription 1 (STAT1) and STAT3.[4] By impairing this pathway, L-AHG can impede lymphocyte proliferation.[4]

Skin Hydration through Hyaluronic Acid Synthesis

L-AHG has been found to increase the production of hyaluronic acid (HA) in human keratinocytes, suggesting its potential as a skin-moisturizing agent.[[“]][[“]]

-

Mechanism of Action: L-AHG upregulates the expression of hyaluronan synthase 2 (HAS2), a key enzyme in HA synthesis.[[“]][[“]] This is achieved through the activation of the epidermal growth factor receptor (EGFR), which triggers downstream signaling pathways including ERK, PI3K/Akt, and STAT3.[[“]][[“]] Additionally, L-AHG activates the AMPKα signaling pathway, which also contributes to the regulation of HAS2 expression.[[“]][[“]]

Catabolic Pathway in Vibrio sp.

While not metabolized by most microorganisms, some marine bacteria, such as Vibrio sp., have evolved a specific catabolic pathway for L-AHG.[22][23] Understanding this pathway is crucial for the potential use of red macroalgae as a biofuel feedstock.

-

Key Enzymes and Intermediates: The catabolism of L-AHG in Vibrio sp. involves two key enzymes:

KDGal can then enter central metabolic pathways.[23]

Conclusion

This compound, once known primarily as a structural component of red seaweed, is now recognized as a bioactive molecule with significant potential in the pharmaceutical and cosmetic industries. Its unique chemical structure underpins a range of biological activities, from immunosuppression and anti-inflammatory effects to promoting skin health. The development of efficient chemo-enzymatic production methods has made high-purity L-AHG more accessible for research and development. As our understanding of its mechanisms of action continues to grow, so too will the opportunities for its application in novel therapeutics and advanced cosmetic formulations. This guide serves as a foundational resource for scientists and professionals seeking to explore the promising future of this remarkable monosaccharide.

References

- 1. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological upgrading of this compound from agarose to a new platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses mouse lymphocyte proliferation by attenuating JAK-STAT growth factor signal transduction and G1-S cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 3,6-Anhydrogalactose – Wikipedia [de.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. KR101122176B1 - Method for preparation and quantification of 3,6-anhydrogalactose from hydrolyzate derived from red algae - Google Patents [patents.google.com]

- 10. 3,6-Anhydrogalactose, L- | C6H10O5 | CID 21145406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chembk.com [chembk.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological upgrading of this compound from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20170071841A1 - Method for preparing this compound, and use thereof - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. consensus.app [consensus.app]

- 20. consensus.app [consensus.app]

- 21. consensus.app [consensus.app]

- 22. The novel catabolic pathway of this compound, the main component of red macroalgae, in a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Pivotal Role of 3,6-Anhydro-L-galactose in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,6-Anhydro-L-galactose (AHL), a unique monosaccharide, is a fundamental constituent of the cell wall polysaccharides in numerous marine red algae (Rhodophyta). While its structural importance in forming the gelling matrix of agars and carrageenans is well-documented, emerging research is beginning to shed light on its broader biological significance. This technical guide provides an in-depth exploration of the biological roles of AHL, its biosynthesis, and its potential as a bioactive molecule for pharmaceutical and cosmetic applications. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this burgeoning field.

Introduction

Marine algae represent a vast and largely untapped reservoir of novel bioactive compounds. Among these, the carbohydrates derived from red algae are of significant commercial and scientific interest. This compound is a defining feature of the galactans synthesized by these organisms, where it is a major component of agarose (B213101) and carrageenan.[1] The formation of the 3,6-anhydro bridge within the galactose molecule imparts critical gelling properties to these polysaccharides.[2] Beyond its structural function, AHL has demonstrated a range of biological activities, including anti-inflammatory and skin-whitening effects.[3] This guide synthesizes the current understanding of AHL's role in marine algae, from its structural contributions to its potential as a signaling molecule and therapeutic agent.

Structural Role of this compound in Red Algal Polysaccharides

The primary and most well-understood biological role of AHL in marine algae is structural. It is a key component of the repeating disaccharide units that form the backbone of agars and carrageenans, the main polysaccharides in the cell walls of red algae.[1]

-

Agarose: In agarose, the repeating unit is agarobiose, which consists of alternating 3-linked β-D-galactose and 4-linked 3,6-anhydro-α-L-galactose residues.[4]

-

Carrageenan: Similarly, carrageenans are linear sulfated polysaccharides composed of alternating 3-linked β-D-galactose and 4-linked α-D-galactose or 3,6-anhydro-α-D-galactose units.[2]

The presence of the 3,6-anhydro bridge is crucial for the ability of these polysaccharides to form gels. This rigid, bicyclic structure reduces the conformational flexibility of the polymer chain, promoting the formation of double helices and subsequent aggregation into a three-dimensional gel network.[2] The final step in the biosynthesis of these galactans involves the enzymatic conversion of a sulfated galactose precursor to form the 3,6-anhydro ring.[2]

Biosynthesis of this compound

The formation of the 3,6-anhydro bridge is a critical enzymatic modification that occurs during the biosynthesis of agarose and carrageenan. This process is catalyzed by a class of enzymes known as galactose-6-sulfurylases.[2] The enzyme acts on a precursor polymer containing L-galactose-6-sulfate residues, catalyzing an intramolecular nucleophilic substitution to form the 3,6-anhydro bridge and release sulfate.

Quantitative Data on this compound Content in Red Algae

The content of AHL varies among different species of red algae and can be influenced by environmental factors. The molar ratio of AHL to galactose is a key parameter in determining the gelling properties and potential bioactivity of the extracted polysaccharides.

| Red Algal Species | Molar Ratio (AHL:Galactose) | Reference |

| Porphyra haitanensis | 1.0 : 1.0 | [1] |

| Gracilaria chouae | 1.0 : 1.2 | [1] |

| Gracilaria blodgettii | 1.0 : 1.1 | [1] |

| Gracilaria lemaneiformis | 1.0 : 2.5 | [1] |

| Eucheuma gelatinae | 1.0 : 3.1 | [1] |

| Gelidium amansii | 1.0 : 1.5 | [1] |

Bioactivity and Signaling Roles

While the endogenous signaling role of AHL within marine algae is an area requiring further research, studies on extracted AHL have revealed significant bioactivities and effects on signaling pathways in mammalian cells.

Skin Whitening and Anti-inflammatory Effects

AHL has been shown to possess skin-whitening properties through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][3] Additionally, it exhibits anti-inflammatory activity by suppressing the production of nitric oxide.[3]

Upregulation of Hyaluronic Acid Production in Keratinocytes

Recent studies have demonstrated that AHL can increase the production of hyaluronic acid (HA) in human keratinocytes.[5] This effect is mediated through the activation of several signaling pathways, including the epidermal growth factor receptor (EGFR), ERK, PI3K/Akt, STAT3, and AMPKα pathways, leading to the upregulation of hyaluronan synthase 2 (HAS2) expression.[5][[“]][[“]]

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes a three-step enzymatic method to produce AHL from agarose.[3]

-

Acid Pre-hydrolysis: Suspend agarose in acetic acid and heat to produce agaro-oligosaccharides.

-

Exo-agarase Hydrolysis: Treat the agaro-oligosaccharides with an exo-agarase to yield neoagarobiose (B1678156).

-

Neoagarobiose Hydrolase Treatment: Hydrolyze neoagarobiose with a neoagarobiose hydrolase to release AHL and galactose.

-

Purification: Purify the resulting AHL using adsorption and gel permeation chromatography.

This method allows for the precise quantification of AHL in red seaweed polysaccharides.[1]

-

Reductive Hydrolysis: Hydrolyze the polysaccharide sample with trifluoroacetic acid (TFA) in the presence of a reducing agent.

-

Acetylation: Acetylate the resulting alditols to form alditol acetates.

-

GC-MS Analysis: Analyze the alditol acetates by GC-MS to determine the molar ratio of AHL to other monosaccharides.

Tyrosinase Inhibition Assay

This colorimetric assay is used to evaluate the skin-whitening potential of AHL.[1]

-

Prepare Reagents: Prepare solutions of L-DOPA (substrate), mushroom tyrosinase (enzyme), and the AHL sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Incubation: Mix the AHL sample with the tyrosinase solution and incubate.

-

Reaction Initiation: Add the L-DOPA solution to start the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 475 nm over time to determine the rate of dopachrome (B613829) formation.

-

Calculate Inhibition: Compare the reaction rate in the presence of AHL to a control without the inhibitor to calculate the percentage of tyrosinase inhibition.

Future Perspectives and Conclusion

This compound is a multifaceted molecule with a well-established structural role in the cell walls of red algae. While its bioactivities and effects on mammalian cell signaling are becoming increasingly clear, its endogenous physiological and signaling roles within the algae remain a compelling area for future investigation. Understanding how AHL might be involved in processes such as algal defense, development, and stress response could open new avenues for both fundamental phycology and the development of novel marine-derived products.

This guide provides a solid foundation for researchers and professionals in drug development to explore the potential of this compound. The detailed protocols and quantitative data presented herein are intended to facilitate further research and application of this unique and promising marine biomolecule.

References

- 1. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Diversity in Galactans From Red Seaweeds and Its Influence on Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological upgrading of this compound from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

The Biosynthesis and Enzymatic Production of 3,6-Anhydro-L-galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Anhydro-L-galactose (L-AHG) is a monosaccharide found as a primary constituent of agarose (B213101) and porphyran (B1173511), polysaccharides present in the cell walls of red macroalgae. This unique sugar has garnered significant attention for its potential applications in the pharmaceutical and cosmetic industries. While the de novo biosynthesis of free L-AHG is not well-documented, its formation within polysaccharides and its subsequent enzymatic release and catabolism are subjects of extensive research. This technical guide provides an in-depth overview of the known enzymatic pathways related to this compound, focusing on its synthesis within the polysaccharide matrix, its enzymatic liberation from red algal biomass, and its catabolic breakdown by marine bacteria.

Intrapolymer Synthesis of this compound Units in Porphyran

The formation of the 3,6-anhydro bridge in L-galactose occurs at the polysaccharide level. In the red seaweed Porphyra umbilicalis, the polysaccharide porphyran contains L-galactose 6-sulphate residues. An enzyme, termed a "sulphate eliminase" rather than a simple sulphatase, catalyzes an intramolecular reaction where the sulphate group is eliminated, leading to the formation of a 3,6-anhydro ring.[1] This process is a modification of the existing polysaccharide chain rather than a de novo synthesis of the free monosaccharide.

The proposed mechanism involves the nucleophilic attack on the C-6 of the hexose (B10828440) ring by the ionized C-3 hydroxyl group, resulting in the fission of the C-O bond of the sulphate ester.[1]

Enzymatic Production of L-AHG from Agarose

The primary and industrially relevant method for obtaining L-AHG is through the enzymatic hydrolysis of agarose, a major component of red macroalgae.[2][3] This multi-step process involves the breakdown of the complex polysaccharide into its constituent monosaccharides.

Enzymatic Cascade for Agarose Depolymerization

The complete enzymatic saccharification of agar (B569324) to produce L-AHG involves a consortium of enzymes, each with a specific role in breaking down the polysaccharide structure.[4] An optimized process can yield high-purity L-AHG.[2]

A typical enzymatic pathway for the production of L-AHG from agarose can be summarized as follows:

-

Pre-hydrolysis (Chemical or Enzymatic): Agarose is first broken down into smaller fragments called agaro-oligosaccharides. This can be achieved through mild acid hydrolysis or by the action of endo-type β-agarases.[2]

-

Hydrolysis of Agaro-oligosaccharides: Exo-type agarases then act on these oligosaccharides to produce the disaccharide neoagarobiose (B1678156).[2]

-

Hydrolysis of Neoagarobiose: Finally, a neoagarobiose hydrolase cleaves the α-1,3 linkage in neoagarobiose to yield D-galactose and this compound.[5]

The following diagram illustrates the general workflow for the enzymatic production of L-AHG from agarose.

Quantitative Data on L-AHG Production

The efficiency of L-AHG production is dependent on the specific enzymes used and the reaction conditions. The following table summarizes representative yields from the literature.

| Starting Material | Key Enzymes | Product | Yield | Reference |

| 100 g Agarose | Aga50D (exo-agarase), sdNABH (neoagarobiose hydrolase) | 15.21 g this compound (crude) | 15.21% (crude) | [6] |

| 100 g Agarose | Aga50D, sdNABH followed by purification | 3.98 g pure this compound | 3.98% (pure) | [6] |

| Agar | Endotype β-agarase, exotype β-agarase, agarooligosaccharolytic β-galactosidase, α-neoagarobiose hydrolase | This compound | 67.3% (maximum saccharification yield) | [4] |

Experimental Protocols

This protocol is a generalized representation based on common methodologies.[2][6]

-

Preparation of Substrate: Prepare a solution of agarose (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). Heat the solution to dissolve the agarose and then cool to the desired reaction temperature (e.g., 30-40°C).

-

Initial Hydrolysis: Add endo-β-agarase to the agarose solution and incubate with gentle shaking. Monitor the decrease in viscosity to determine the endpoint of this step.

-

Saccharification: Add exo-β-agarase and neoagarobiose hydrolase to the reaction mixture. The enzymes can be added sequentially or simultaneously.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 20-40°C) for a period ranging from several hours to a few days.[3][6]

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the products using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Termination: Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

-

Purification: The resulting L-AHG can be purified from the reaction mixture using techniques such as adsorption chromatography and gel permeation chromatography.[2]

Catabolic Pathway of this compound in Marine Bacteria

While not a biosynthetic pathway, the catabolism of L-AHG in marine bacteria such as Vibrio sp. provides insight into the enzymes that interact with this sugar. The discovery of this novel metabolic pathway has been crucial for understanding the microbial utilization of red macroalgal biomass.

The catabolic pathway involves two key enzymatic steps:

-

Oxidation: An NADP+-dependent this compound dehydrogenase (AHGD) oxidizes L-AHG to 3,6-anhydro-L-galactonate (AHGA).

-

Isomerization: A 3,6-anhydro-L-galactonate cycloisomerase (ACI) then converts AHGA to 2-keto-3-deoxy-galactonate (KDG). KDG can then enter central metabolic pathways.

The following diagram illustrates the catabolic pathway of L-AHG.

Conclusion

The "biosynthesis" of this compound is primarily understood as an enzymatic modification within a polysaccharide chain and, more significantly for practical applications, as a product of the enzymatic degradation of red algal polysaccharides like agarose. The detailed understanding of the enzymes involved in both the production and catabolism of L-AHG is critical for developing efficient biorefinery processes to convert red macroalgal biomass into valuable chemicals and for exploring the therapeutic potential of this unique sugar. The methodologies and pathways outlined in this guide provide a foundation for further research and development in these areas.

References

- 1. scispace.com [scispace.com]

- 2. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Model-Based Complete Enzymatic Production of this compound from Red Algal Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20170071841A1 - Method for preparing this compound, and use thereof - Google Patents [patents.google.com]

The Catabolism of 3,6-Anhydro-L-galactose in Marine Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a unique monosaccharide and a primary constituent of agarose (B213101), a major polysaccharide found in the cell walls of red macroalgae.[1][2] The efficient breakdown of this sugar is a key metabolic capability for many marine bacteria, allowing them to utilize red algae as a carbon and energy source. Understanding the enzymatic pathways and regulatory networks involved in L-AHG catabolism is of significant interest for various biotechnological applications, including the production of biofuels and platform chemicals from marine biomass. This technical guide provides an in-depth overview of the core metabolic pathway for L-AHG degradation in marine bacteria, focusing on the well-characterized system in Vibrio sp. EJY3. It includes a summary of quantitative data, detailed experimental protocols, and a discussion of the regulatory mechanisms governing this pathway.

The Core Metabolic Pathway of L-AHG Catabolism

The catabolism of L-AHG in marine bacteria such as Vibrio sp. EJY3 proceeds through a novel two-step enzymatic pathway that converts L-AHG into an intermediate of the central metabolism.[1][3] The key enzymes in this pathway are L-AHG dehydrogenase (AHGD) and 3,6-anhydro-L-galactonate cycloisomerase (ACI).[4][5]

The pathway begins with the oxidation of L-AHG to 3,6-anhydro-L-galactonate (L-AHGA) by AHGD, an NADP+-dependent enzyme.[1] Subsequently, ACI catalyzes the isomerization of L-AHGA to 2-keto-3-deoxy-galactonate (KDG), which can then enter the Entner-Doudoroff pathway for further metabolism.[3][4][5]

Quantitative Data

| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) |

| 3,6-Anhydro-L-galactonate Cycloisomerase (ACI) | Vibrio sp. EJY3 | ~40 | 7.5 | 30 |

Experimental Protocols

Expression and Purification of Recombinant 3,6-Anhydro-L-galactonate Cycloisomerase (ACI) from Vibrio sp. EJY3

This protocol describes the expression of ACI in E. coli and its subsequent purification, based on the methods described in the crystallization study of the enzyme.[4][5][6]

a. Gene Cloning and Expression Vector Construction:

-

Amplify the gene encoding ACI from the genomic DNA of Vibrio sp. EJY3 using polymerase chain reaction (PCR) with specific primers.

-

Clone the PCR product into an expression vector, such as a modified pET-21a vector, containing a C-terminal hexa-histidine tag for affinity purification.

-

Transform the resulting plasmid into an expression host strain of E. coli, such as BL21(DE3).

b. Protein Expression:

-

Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Incubate the culture at a lower temperature, for instance, 16°C, for 16-24 hours with shaking to enhance the yield of soluble protein.

c. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 18,000 x g for 40 minutes at 4°C to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged ACI protein using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

If necessary, perform further purification steps such as gel filtration chromatography to obtain a highly pure protein preparation.

Enzyme Assay for L-AHG Dehydrogenase (AHGD)

This spectrophotometric assay measures the activity of L-AHG dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.

a. Reagents:

-

Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5.

-

Substrate: 10 mM this compound (L-AHG) in assay buffer.

-

Cofactor: 10 mM NADP+ in assay buffer.

-

Enzyme: Purified L-AHG dehydrogenase diluted in assay buffer.

b. Procedure:

-

In a 1 mL cuvette, combine 880 µL of assay buffer, 50 µL of the NADP+ solution, and 50 µL of the L-AHG solution.

-

Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of the diluted enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions. The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.

Bacterial Growth Curve Analysis on L-AHG

This protocol outlines the procedure for determining the growth characteristics of a marine bacterium using L-AHG as the sole carbon source.[7][8]

a. Media Preparation:

-

Prepare a minimal salt medium suitable for the growth of marine bacteria (e.g., Vibrio). A typical composition includes:

-

NaCl: 15-25 g/L

-

MgSO4·7H2O: 5-10 g/L

-

KCl: 0.5-1 g/L

-

CaCl2·2H2O: 0.1-0.2 g/L

-

(NH4)2SO4: 1-2 g/L

-

K2HPO4: 0.5-1 g/L

-

Trace metal solution

-

-

Sterilize the minimal medium by autoclaving.

-

Prepare a filter-sterilized stock solution of this compound (L-AHG) (e.g., 20% w/v).

-

Aseptically add the L-AHG stock solution to the sterile minimal medium to the desired final concentration (e.g., 0.2-0.5% w/v).

b. Growth Curve Measurement:

-

Inoculate the L-AHG-containing minimal medium with a fresh overnight culture of the marine bacterium grown in a rich medium (e.g., Marine Broth) and washed twice with the sterile minimal medium to remove residual nutrients. The initial OD600 should be around 0.05.

-

As a control, inoculate a flask of minimal medium without a carbon source and another with a known carbon source like glucose.

-

Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 25-30°C) with shaking.

-

At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot from each culture.

-

Measure the optical density of the aliquot at 600 nm (OD600) using a spectrophotometer.

-

Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate the bacterial growth curve.

-

From the growth curve, determine the lag phase, exponential growth phase, stationary phase, and calculate the specific growth rate and doubling time.

Regulatory Mechanisms

The regulation of carbohydrate utilization in Vibrio species is complex and often involves mechanisms such as catabolite repression to prioritize the use of preferred carbon sources.[9][10][11][12][13] While the specific regulatory details for the L-AHG catabolic pathway in Vibrio sp. EJY3 are not fully elucidated, it is likely that the expression of the AHGD and ACI genes is tightly controlled and induced in the presence of L-AHG or its precursors derived from agarose degradation.

In many Vibrio species, the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) plays a central role in carbon catabolite repression.[9][13][14] The phosphorylation state of the PTS component EIIA^Glc often acts as a signal for the availability of preferred sugars like glucose. When glucose is abundant, dephosphorylated EIIA^Glc can inhibit the activity of enzymes or transporters for non-preferred carbon sources.[9][13] Additionally, the global transcriptional regulator, catabolite repressor/activator (Cra), and the cyclic AMP receptor protein (CRP) are known to control the expression of genes for carbohydrate metabolism in Vibrio cholerae.[11]

It is plausible that a similar regulatory network governs L-AHG catabolism. The genes encoding AHGD and ACI may be located in an operon that is under the control of a specific transcriptional regulator. This regulator would likely be activated by the presence of L-AHG or an intermediate of the pathway, and its activity could be repressed by the presence of more favorable carbon sources through the action of the PTS and global regulators like CRP.

References

- 1. The novel catabolic pathway of this compound, the main component of red macroalgae, in a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 3,6-Anhydro-l-galactonate cycloisomerase from Vibrio sp. strain EJY3: crystallization and X-ray crystallographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-Anhydro-L-galactonate cycloisomerase from Vibrio sp. strain EJY3: crystallization and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth of Vibrio costicola and other moderate halophiles in a chemically defined minimal medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth and Laboratory Maintenance of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular mechanism for carbon catabolite repression of the chitin response in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbohydrate Utilization in Bacteria: Making the Most Out of Sugars with the Help of Small Regulatory RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Chitin colonization, chitin degradation and chitin-induced natural competence of Vibrio cholerae are subject to catabolite repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Vibrio cholerae Phosphoenolpyruvate Phosphotransferase System Control of Carbohydrate Transport, Biofilm Formation, and Colonization of the Germfree Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,6-Anhydro-L-galactose (CAS: 28251-55-0): From Production to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Anhydro-L-galactose (L-AHG), a bioactive monosaccharide derived from agarose (B213101). With growing interest in its therapeutic potential, this document details its production, purification, and diverse biological activities, including its roles as an immunosuppressant, anti-inflammatory agent, and a modulator of skin cell function. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

Core Chemical and Physical Properties

This compound is a derivative of L-galactose and a key constituent of agarose, a polysaccharide found in the cell walls of red algae.[1] Its unique structure contributes to its notable biological activities.

| Property | Value | Reference |

| CAS Number | 28251-55-0 | [2] |

| Molecular Formula | C6H10O5 | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | White powder | [3] |

| Purity (Post-purification) | ≥98% | [4] |

Production and Purification

The primary method for producing high-purity L-AHG is a chemo-enzymatic approach starting from agarose, a major component of red macroalgae.[3][5] This process involves an initial acid-catalyzed hydrolysis followed by a series of enzymatic reactions.

Experimental Workflow for L-AHG Production

The overall process can be visualized as a multi-step workflow, beginning with the raw material, agarose, and culminating in highly purified L-AHG.

Detailed Experimental Protocols

This initial step breaks down the complex agarose polysaccharide into smaller, more manageable oligosaccharide chains.

Materials:

-

Agarose

-

Weak acid (e.g., acetic acid, formic acid, oxalic acid)[3]

-

Reaction vessel with temperature and stirring control

-

Ethanol (B145695) (for precipitation)

-

Centrifuge

Procedure:

-

Prepare a suspension of agarose in a weak acid solution (0.5% to 60% w/v).[3]

-

Heat the mixture to a temperature between 40°C and 150°C with constant stirring (100-200 rpm).[3]

-

Maintain the reaction for 30 minutes to 6 hours, depending on the desired degree of hydrolysis.[3]

-

Cool the reaction mixture and precipitate the agarooligosaccharides by adding ethanol.

-

Collect the precipitate by centrifugation and wash with ethanol to remove residual acid.

-

Dry the resulting agarooligosaccharide powder.

This two-step enzymatic process further breaks down the oligosaccharides into monosaccharides.

Materials:

-

Agarooligosaccharide powder

-

Exo-agarase (e.g., Aga50D)[6]

-

Neoagarobiose hydrolase (e.g., sdNABH)[6]

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0)[7]

-

Incubator with shaking capabilities

Procedure:

-

Dissolve the dried agarooligosaccharides in the reaction buffer.

-

Add the exo-agarase to the solution and incubate at a temperature between 20°C and 40°C with gentle shaking for up to 3 days.[3][6] This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.

-

Following the first enzymatic reaction, add the neoagarobiose hydrolase to the mixture.

-

Continue the incubation at 20°C to 40°C for a period ranging from 30 minutes to 7 days.[6]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

This protocol outlines the separation of L-AHG from D-galactose and other reaction components.

Materials:

-

Final enzymatic reaction mixture

-

Adsorption chromatography column (e.g., silica (B1680970) gel)[6]

-

Gel-permeation chromatography column (e.g., Bio-Gel P-2 or Sephadex G-10)[4][6]

-

Elution solvents (e.g., water, ethanol gradients)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Centrifuge the final reaction mixture to remove any insoluble material.

-

Load the supernatant onto the adsorption chromatography column to separate the monosaccharides.

-

Elute the sugars and collect the fractions.

-

Pool the fractions containing the monosaccharides and concentrate them.

-

Further purify L-AHG from D-galactose using gel-permeation chromatography.[5]

-

Collect the fractions containing pure L-AHG.

-

Lyophilize the purified fractions to obtain L-AHG as a white powder.

Quantitative Yields

The yield of L-AHG can vary depending on the specific enzymes and reaction conditions used.

| Parameter | Value | Reference |

| Final Purity | 95.6% | [1][2] |

| Final Yield from Agarose | 4.0% | [1][2] |

| Maximum Saccharification Yield | 67.3% | [5] |

| High-Titer Production | 85.9 g/L | [8] |

Biological Activities and Mechanisms of Action

L-AHG exhibits a range of biological activities, making it a compound of interest for therapeutic and cosmetic applications.

Immunosuppressive Activity

L-AHG has been shown to inhibit the proliferation of activated T and B lymphocytes, key players in the adaptive immune response.[9][10] This effect is primarily achieved through two mechanisms: disruption of the JAK-STAT signaling pathway and retardation of the G1-S phase of the cell cycle.[9][10]

L-AHG suppresses the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, which is crucial for immune cell activation and proliferation.[9][11]

The immunosuppressive effect of L-AHG can be quantified using a lymphocyte proliferation assay.

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as mitogens)

-

This compound (dissolved in a suitable solvent)

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Scintillation counter or microplate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.

-

Seed the cells into a 96-well plate.

-

Add the mitogen to the appropriate wells to stimulate lymphocyte proliferation.

-

Add varying concentrations of L-AHG (e.g., 25-200 µg/mL) to the wells.[11] Include appropriate vehicle controls.

-

Incubate the plate for 48-72 hours.

-

For [3H]-thymidine incorporation, add the radioisotope to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporated radioactivity.

-

For colorimetric assays, add the reagent (e.g., MTT) and incubate for a few hours. Solubilize the formazan (B1609692) product and measure the absorbance.

-

Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Anti-inflammatory and Skin-Whitening Effects

L-AHG has demonstrated anti-inflammatory properties and the ability to reduce melanin (B1238610) production, suggesting its potential use in cosmetics.[1][2]

The effect of L-AHG on melanogenesis can be assessed by measuring the melanin content in B16F10 mouse melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with FBS and antibiotics

-

α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

-

This compound

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

6-well or 24-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed B16F10 cells in culture plates and allow them to adhere.

-

Treat the cells with α-MSH and varying concentrations of L-AHG (e.g., 100-200 µg/mL).[1]

-

Incubate for 48-72 hours.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them with the lysis buffer.

-

Heat the lysate to dissolve the melanin granules.

-

Measure the absorbance of the lysate at a wavelength between 405 nm and 492 nm.

-

Normalize the melanin content to the total protein concentration of each sample.

Skin Hydration and Hyaluronic Acid Production

L-AHG has been shown to increase the production of hyaluronic acid (HA) in human keratinocytes, which is crucial for skin hydration.[6][12] This effect is mediated by the activation of multiple signaling pathways.[6][12]

L-AHG stimulates the EGFR-mediated ERK, PI3K/Akt, and STAT3 signaling pathways, as well as the AMPKα pathway, leading to increased expression of hyaluronan synthase 2 (HAS2), the key enzyme for HA synthesis.[6][12][13]

The effect of L-AHG on HA production can be quantified using an ELISA-based assay in HaCaT human keratinocyte cells.

Materials:

-

HaCaT human keratinocyte cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Hyaluronic acid ELISA kit

-

Cell culture plates

-

Microplate reader

Procedure:

-

Culture HaCaT cells in appropriate plates.

-

Treat the cells with various concentrations of L-AHG for a specified period (e.g., 24-72 hours).

-

Collect the cell culture supernatants.

-

Quantify the amount of HA in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

The results are typically expressed as the concentration of HA produced per well or normalized to the cell number or total protein content.

Conclusion

This compound is a promising bioactive carbohydrate with multifaceted therapeutic and cosmetic potential. Its well-defined chemo-enzymatic production process allows for the generation of high-purity material for research and development. The elucidated mechanisms of action, particularly its inhibitory effects on the JAK-STAT pathway in immune cells and its stimulatory effects on hyaluronic acid production in skin cells, provide a solid foundation for its further investigation in the fields of immunology, dermatology, and drug discovery. The detailed protocols and quantitative data presented in this guide offer a practical resource for scientists and researchers to explore the full potential of this unique monosaccharide.

References

- 1. Biological upgrading of this compound from agarose to a new platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20170071841A1 - Method for preparing this compound, and use thereof - Google Patents [patents.google.com]

- 7. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN108884120B - Method for purifying 3, 6-anhydro-L-galactose - Google Patents [patents.google.com]

- 10. Biological upgrading of this compound from agarose to a new platform chemical - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,6-Anhydro-L-galactose (C6H10O5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a bioactive monosaccharide derived from agarose (B213101), a primary component of red macroalgae.[1] Its unique chemical structure contributes to a range of physiological activities, including immunosuppressive, anti-inflammatory, and skin-whitening effects, making it a compound of significant interest in pharmaceutical and cosmetic research.[1][2][3] This guide provides an in-depth overview of the chemical properties, production methods, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a derivative of galactose with the molecular formula C6H10O5.[4][5] It is a chiral molecule and exists as two diastereomers, the D- and L-forms, which are found in red algae.[6] In polysaccharides, it is present in the pyranose form.[6]

| Property | Value | Reference |

| Molecular Formula | C6H10O5 | [4][5][7][8][9] |

| Molecular Weight | 162.14 g/mol | [4][7][8] |

| IUPAC Name | (2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | [4] |

| CAS Number | 28251-55-0 | [4] |

Production and Purification

The primary method for producing this compound is through the hydrolysis of agarose, a polysaccharide from red algae composed of repeating units of D-galactose and this compound.[1][2] A highly efficient chemo-enzymatic process is often employed to achieve high yields and purity.[1][2]

Experimental Workflow: Chemo-enzymatic Production of this compound

Caption: Chemo-enzymatic production of this compound from agarose.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of Agarooligosaccharides by Acid Hydrolysis [1][2]

-

Materials: Agarose, weak acid (e.g., acetic acid, formic acid, oxalic acid), reaction vessel with temperature and stirring control, ethanol, centrifuge.

-

Procedure: a. Prepare a suspension of agarose in a weak acid solution (e.g., 0.5-60% w/v).[2] b. Heat the reaction mixture to a temperature between 40°C and 150°C.[2] c. Maintain the reaction for a period ranging from 30 minutes to 6 hours, depending on the desired degree of hydrolysis.[1] d. Cool the reaction mixture and precipitate the agarooligosaccharides by adding ethanol. e. Separate the precipitate by centrifugation. f. Dry the resulting agarooligosaccharide powder.

Protocol 2: Enzymatic Hydrolysis of Agarooligosaccharides [1][2]

-

Materials: Dried agarooligosaccharides, exo-agarase, neoagarobiose hydrolase, reaction buffer, incubator with shaking capabilities.

-

Procedure: a. Dissolve the agarooligosaccharides in a suitable buffer. b. Add the exo-agarase to the solution. The specific enzyme concentration will depend on its activity. c. Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for up to 3 days to hydrolyze the agarooligosaccharides into the disaccharide neoagarobiose.[1][2] d. Add the neoagarobiose hydrolase to the reaction mixture to hydrolyze neoagarobiose into D-galactose and this compound. e. Monitor the reaction progress using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purification of this compound [3][10]

-

Materials: Reaction mixture containing monosaccharides, adsorption chromatography column, gel permeation chromatography system (e.g., Sephadex G-10).

-

Procedure: a. Pass the final reaction mixture through an adsorption chromatography column to remove impurities. b. Further purify the L-AHG using gel permeation chromatography to separate it from D-galactose and any remaining oligosaccharides. Purity exceeding 98% can be achieved with this method.[10]

Biological Activities and Mechanisms of Action

This compound exhibits a variety of biological activities with potential therapeutic applications.

Immunosuppressive Activity

L-AHG has been shown to inhibit the proliferation of activated T and B lymphocytes.[10][11][12] This effect is mediated through the suppression of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway and by blocking the G1-S transition in the cell cycle.[10][11][12]

JAK-STAT Signaling Pathway Inhibition by L-AHG

Caption: L-AHG inhibits the JAK-STAT signaling pathway, reducing immune cell proliferation.[1][10][11][12]

Skin Health and Anti-inflammatory Effects

L-AHG has demonstrated potential benefits for skin health, including skin whitening and moisturizing effects.[1][2][3][13] It can increase the production of hyaluronic acid in human epidermal keratinocytes by activating the EGFR and AMPKα signaling pathways.[14] Furthermore, L-AHG exhibits anti-inflammatory properties by suppressing the production of nitrite (B80452).[2][3]

L-AHG-Mediated Hyaluronic Acid Production in Keratinocytes

Caption: L-AHG enhances hyaluronic acid synthesis via EGFR and AMPKα signaling in keratinocytes.[14]

Anticariogenic Potential

Recent studies suggest that this compound may serve as a novel anticariogenic sugar, potentially as a replacement for xylitol.[15]

Quantitative Data Summary

| Parameter | Value/Observation | Experimental Context | Reference |

| Purity after Purification | ≥ 98% | Enzymatic hydrolysis of agarose followed by Sephadex G-10 chromatography. | [10][12][16] |

| Final Yield from Agarose | 4.0% | Chemo-enzymatic production and purification. | [3] |

| Immunosuppressive Concentration | 25-200 µg/mL | Inhibition of T and B cell proliferation. | [12] |

| Skin Whitening Effect | Significantly lower melanin (B1238610) production than arbutin (B1665170) at 100 µg/mL. | In vitro skin whitening assay. | [3] |

| Anti-inflammatory Activity | Strong suppression of nitrite production at 100 and 200 µg/mL. | In vitro anti-inflammatory assay. | [3] |

| Tyrosinase Inhibition | 8.2–26.3% inhibition at 200 µg/mL by degradation products of red seaweed polysaccharides. | In vitro tyrosinase inhibition assay. | [13] |

Conclusion

This compound is a promising bioactive compound with diverse potential applications in drug development and cosmetics. Its well-characterized production methods and elucidated mechanisms of action provide a solid foundation for further research and development. This technical guide offers a comprehensive overview of the current knowledge on L-AHG, serving as a valuable resource for scientists and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. US20170071841A1 - Method for preparing this compound, and use thereof - Google Patents [patents.google.com]

- 3. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,6-Anhydrogalactose, L- | C6H10O5 | CID 21145406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. 3,6-Anhydrogalactose – Wikipedia [de.wikipedia.org]

- 7. 3,6-Anhydrogalactose | C6H10O5 | CID 16069996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,6-anhydro-alpha-L-galactopyranose | C6H10O5 | CID 448931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. This compound suppresses mouse lymphocyte proliferation by attenuating JAK-STAT growth factor signal transduction and G1-S cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Production of 3,6-Anhydro-L-galactose from Agarose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a rare monosaccharide that constitutes approximately 50% of agarose (B213101), the primary structural polysaccharide in the cell walls of red macroalgae.[1][2][3][4] This bioactive molecule has garnered significant attention within the pharmaceutical and cosmetic industries due to its promising physiological activities, including anti-inflammatory, skin-whitening, and immunosuppressive effects.[1][3][5][6][7] The enzymatic hydrolysis of agarose offers a specific and efficient method for the production of high-purity L-AHG, making it a viable candidate for drug development and advanced cosmeceutical formulations.

This document provides detailed protocols for the enzymatic production of L-AHG from agarose, presents quantitative data from various methodologies, and illustrates the key experimental workflows and biological pathways.

Production Methodologies

The conversion of agarose to L-AHG is typically achieved through a chemo-enzymatic process. This multi-step approach ensures a high yield and purity of the final product.[5] A general workflow involves an initial chemical pre-hydrolysis followed by sequential enzymatic reactions and subsequent purification.

Experimental Workflow: Chemo-Enzymatic Production of L-AHG

The overall process for producing L-AHG from agarose can be summarized in the following workflow, which involves chemical pre-hydrolysis, enzymatic hydrolysis, and purification.

Caption: Chemo-enzymatic production of this compound from agarose.

Detailed Experimental Protocols

Protocol 1: Preparation of Agarooligosaccharides by Acid Pre-hydrolysis

This protocol outlines the initial step of breaking down high molecular weight agarose into smaller, more manageable agarooligosaccharide chains.

Materials:

-

Agarose powder

-

Weak acid (e.g., 3M Acetic Acid)

-

Reaction vessel with temperature and stirring control

-

Ethanol (B145695) (for precipitation)

-

Centrifuge

Procedure:

-

Prepare a 5% (w/v) suspension of agarose in the weak acid solution.

-

Heat the suspension to 80°C with constant stirring.[8]

-

Maintain the reaction for approximately 70 minutes. The optimal time may vary depending on the desired degree of hydrolysis.[8]

-

After the reaction, cool the mixture and precipitate the agarooligosaccharides by adding ethanol.

-

Centrifuge the mixture to pellet the precipitated agarooligosaccharides.

-

Wash the pellet with ethanol to remove any remaining acid and potential over-degradation products.

-

Dry the resulting agarooligosaccharide powder.

Protocol 2: Enzymatic Hydrolysis of Agarooligosaccharides to L-AHG

This protocol describes the two-step enzymatic conversion of agarooligosaccharides into L-AHG and D-galactose.

Materials:

-

Dried agarooligosaccharides from Protocol 1

-

Exo-type β-agarase (e.g., Aga50D)[8]

-

α-Neoagarobiose hydrolase (e.g., sdNABH)[8]

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0)

-

Incubator with shaking capabilities

Procedure:

-

Dissolve the dried agarooligosaccharides in the reaction buffer.

-

Add the exo-agarase to the solution. The specific enzyme concentration will depend on the activity of the enzyme preparation.

-

Incubate the mixture at a temperature between 25°C and 35°C with gentle shaking (e.g., 100-150 rpm) for 1 to 4 days. This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.[8]

-

Following the first enzymatic step, add the neoagarobiose hydrolase to the reaction mixture.

-

Continue the incubation under the same conditions for an additional period, typically up to 3 days, to hydrolyze neoagarobiose into D-galactose and L-AHG.[5]

-

The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the completion of hydrolysis.[5][8]

Protocol 3: Purification of this compound

This protocol details the purification of L-AHG from the reaction mixture containing D-galactose and other components.

Materials:

-

Reaction mixture from Protocol 2

-

Adsorption chromatography column (e.g., Silica gel)[8]

-

Gel-permeation chromatography column (e.g., Bio-Gel P-2)[2]

-

Elution solvents (e.g., water, ethanol gradients)

-

Fraction collector

-

Lyophilizer

Procedure:

-

Centrifuge the final reaction mixture to remove any insoluble material.

-

Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.[5]

-

Elute the sugars and collect the fractions.

-

Pool the fractions containing the monosaccharides and concentrate them.

-

Further purify the L-AHG from D-galactose using gel-permeation chromatography.[5]

-

Collect the fractions containing pure L-AHG.

-

Lyophilize the purified fractions to obtain L-AHG as a white powder.

Quantitative Data Presentation

The yield and purity of this compound can vary depending on the specific enzymes and reaction conditions employed. The following table summarizes representative quantitative data from different studies.

| Method | Starting Material | Intermediate Product(s) | Final Product | Purity | Overall Yield (from Agarose) | Reference(s) |

| Chemo-enzymatic (Acetic Acid, Aga50D, sdNABH) | 100 g Agarose | 76 g Agarooligosaccharides, 37.55 g Neoagarobiose | 3.98 g L-AHG | ~96% | ~4.0% | [8] |

| Chemo-enzymatic (Acetic Acid, exo-agarase, neoagarobiose hydrolase) | 100 g Agarose | - | 4.0 g L-AHG | 95.6% | 4.0% | [1][2] |

| Co-immobilized Agarases (AgWH50B and K134D) | Agarose | - | - | - | 40.6% conversion efficiency (higher than free enzymes) | [9] |

Biological Signaling Pathways of L-AHG

L-AHG has demonstrated significant immunosuppressive effects, which are attributed in part to its ability to inhibit the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for immune cell activation and proliferation.

References

- 1. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic production of this compound from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. US20170071841A1 - Method for preparing this compound, and use thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Extraction of 3,6-Anhydro-L-galactose (L-AHG)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,6-Anhydro-L-galactose (L-AHG) is a rare monosaccharide that is a primary structural component of agarose (B213101), a polysaccharide extracted from red macroalgae.[1][2][3] This bioactive sugar has attracted significant attention in the pharmaceutical and cosmetic industries due to its diverse physiological activities, including anti-inflammatory, immunosuppressive, and skin-whitening properties.[2][4][5] The effective extraction and purification of L-AHG from its natural source are critical for advancing research and development in these fields.

The predominant methods for L-AHG production involve the controlled chemical and/or enzymatic hydrolysis of agarose.[2] While direct acid hydrolysis can be employed, it poses a risk of degrading the chemically unstable L-AHG.[6][7] Enzymatic methods offer high specificity, while a combined chemo-enzymatic approach often provides an optimal balance of efficiency and yield, minimizing product degradation.[3][8] These notes provide an overview of common hydrolysis methods and detailed protocols for the extraction, purification, and analysis of L-AHG.

Application Notes: Hydrolysis Strategies

The extraction of L-AHG from agarose is a multi-step process aimed at breaking down the polysaccharide into its constituent monosaccharides. The choice of method depends on the desired scale, purity, and application.

-

Acid Hydrolysis: This method utilizes acids like phosphoric, acetic, or trifluoroacetic acid to cleave the glycosidic linkages in agarose.[1][6][9] While it can be a one-step process to produce disaccharides like agarobiose, it must be carefully controlled.[9] Harsh acidic conditions, high temperatures, or prolonged reaction times can lead to the degradation of the unstable L-AHG into byproducts such as 5-hydroxymethyl-furfural, thereby reducing the final yield.[6][7] This method is often used for analytical quantification where complete hydrolysis is necessary.

-

Enzymatic Hydrolysis: This strategy employs a series of specific enzymes to sequentially break down agarose.[10] It is a highly specific and mild method that preserves the integrity of L-AHG. The process typically involves an initial breakdown of agarose into oligosaccharides, followed by the action of an exo-agarase to produce the disaccharide neoagarobiose (B1678156).[1][8] A final hydrolysis step using a neoagarobiose hydrolase releases L-AHG and D-galactose.[1][8][10] This method is considered a "green process" suitable for producing ingredients for foods, cosmetics, and pharmaceuticals.[11]

-

Chemo-Enzymatic Hydrolysis: This hybrid approach is one of the most effective methods for large-scale production. It begins with a mild acid pre-hydrolysis to break down the complex agarose structure into more manageable agaro-oligosaccharides.[1][3] This is followed by a two-step enzymatic hydrolysis, which offers high yields while minimizing the degradation associated with purely chemical methods.[3][8]

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes quantitative data from various L-AHG extraction and production methods described in the literature.

| Method | Starting Material | Key Reagents/Enzymes | Conditions | Product | Yield/Purity | Reference |

| Chemo-Enzymatic | Agarose (100 g) | Acetic Acid, exo-agarase, neoagarobiose hydrolase | Acid pre-hydrolysis followed by enzymatic reactions | This compound | 4.0 g final product; 95.6% purity | [1][3] |

| Chemo-Enzymatic | Agarose (100 g) | Weak acid, Aga50D (exo-type agarase), sdNABH (neoagarobiose hydrolase) | Acid hydrolysis (40-150°C), Enzymatic reaction (20-40°C) | This compound | 15.21 g of L-AHG produced; 3.98 g after purification | [8] |

| Acid Hydrolysis | Agarose | 2% (w/v) Phosphoric Acid | 95°C for 120 min | Agarobiose (disaccharide) | 129 g/L concentration | [9] |

| Acid Hydrolysis | κ-carrageenan (2% w/v) | 0.2 M HCl | 100°C for 30 min | 3,6-anhydro-D-galactose | 2.81 g/L (33.5% of theoretical max) | [12] |

| Enzymatic | Agarose | GH16B β-agarase, GH50A β-agarase, GH117A α-NABH | Two-step enzymatic process (50°C then 35°C) followed by purification | This compound | >98% purity | [5][13] |

Experimental Protocols

Protocol 1: Chemo-Enzymatic Production of L-AHG from Agarose

This protocol details a widely used method combining mild acid hydrolysis with a two-step enzymatic reaction to produce L-AHG.[1][3][8]

Step 1: Mild Acid Pre-hydrolysis

-

Prepare a 5% (w/v) suspension of agarose in 3M acetic acid.

-

Heat the reaction mixture at 80°C for approximately 70 minutes to hydrolyze agarose into agaro-oligosaccharides.[8]

-

Dry the mixture to remove the acetic acid.

-

Wash the resulting powder with ethanol (B145695) to remove any remaining acid and potential over-degradation products, yielding a pure agaro-oligosaccharide powder.[8]

Step 2: Enzymatic Hydrolysis to Neoagarobiose

-

Dissolve the dried agaro-oligosaccharide powder in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0).

-

Add an exo-type β-agarase (e.g., Aga50D) to the solution.

-

Incubate the mixture at 30-35°C with gentle shaking (e.g., 150 rpm) for 2 to 48 hours.[8][11] This step converts the agaro-oligosaccharides into the disaccharide neoagarobiose.

Step 3: Enzymatic Hydrolysis to L-AHG

-

To the reaction mixture containing neoagarobiose, add a neoagarobiose hydrolase.

-

Continue the incubation at 20-40°C for up to 7 days, or until the reaction is complete.[8] This final enzymatic step hydrolyzes neoagarobiose into D-galactose and this compound.

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Caption: Chemo-enzymatic production of this compound from agarose.[2]

Protocol 2: Acid Hydrolysis for Quantitative Analysis of L-AHG

This protocol is adapted for the analytical quantification of L-AHG in polysaccharide samples using a two-step acid hydrolysis to minimize degradation.[6]

-

To 100 μL of the sample, add 50 μL of trifluoroacetic acid (TFA) to a final concentration of 2.5 mol/L.

-

Perform the first hydrolysis step in a water bath at 80°C for 30 minutes. This step selectively hydrolyzes the 3,6-anhydrogalactosyl linkages.

-

Cool the solution to room temperature and dry with nitrogen gas.

-

For the second hydrolysis step, add 100 μL of deionized water and TFA to a final concentration of 1.5 mol/L.

-

Heat the mixture in an oil bath at 120°C for 1 hour to hydrolyze the remaining glycosidic bonds.

-

Cool the tubes to room temperature and dry again with nitrogen gas.

-

The resulting monosaccharides can then be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Purification of L-AHG

Following hydrolysis, L-AHG must be separated from D-galactose and other components.[2]

-

Centrifuge the final hydrolysis reaction mixture to remove any insoluble material.

-

Load the supernatant onto an adsorption chromatography column (e.g., activated carbon) to separate monosaccharides from other impurities.

-

Elute the sugars and collect the fractions.

-

Pool the fractions containing the monosaccharides and concentrate them.

-

Perform a second purification step using a gel-permeation chromatography column (e.g., Sephadex G-10) to separate L-AHG from D-galactose.[2]

-

Collect the fractions containing pure L-AHG, identified via TLC or HPLC.

-

Lyophilize the purified fractions to obtain L-AHG as a stable white powder.

Mechanism of Action: Signaling Pathway